5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine
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Overview
Description
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine is a heterocyclic compound that features a pyrrole ring fused with a triazole ring
Mechanism of Action
Target of Action
The primary target of 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine is Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, making it a significant target for therapeutic interventions.
Mode of Action
This compound interacts with RIPK1, inhibiting its activity . This interaction disrupts the normal function of RIPK1, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis pathway, a form of programmed cell death . By inhibiting RIPK1, this compound can potentially prevent or reduce necroptosis, thereby promoting cell survival .
Result of Action
The inhibition of RIPK1 by this compound leads to a decrease in necroptosis . This can result in increased cell survival, which may have potential therapeutic benefits in conditions where necroptosis is detrimental .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain ions can affect the cytotoxicity of similar compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one: This compound is structurally similar but contains a ketone group instead of an amine group.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share a similar pyrrole ring but are fused with a pyrazine ring instead of a triazole ring.
Uniqueness
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine is unique due to its specific fusion of pyrrole and triazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-2-5(7)6-8-3-9-10(4)6/h3-5H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWJTQJPZSXNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=NC=NN12)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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